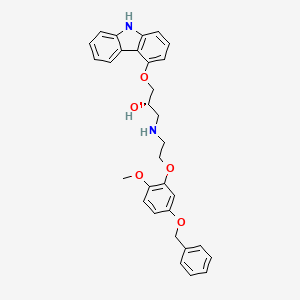

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

Übersicht

Beschreibung

Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Molecular Structure Analysis

Carvedilol’s molecular structure has been studied using various techniques such as vibrational and UV spectra, NBO studies, and molecular orbital computations . These studies provide insights into the molecular structure and conformation of carvedilol.

Physical and Chemical Properties Analysis

Carvedilol is a weak base that is substantially insoluble in water, acidic solutions, and gastric and intestinal fluids . The solubility of carvedilol varies according to the solvent pH .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Radical Scavenging

Carvedilol demonstrates antioxidant properties, acting as both a metal chelator and a radical scavenger in vitro. It has shown efficacy in decreasing low-density lipoprotein (LDL) oxidation induced by a peroxyl radical-generating system, without reacting with nitrogen-centered radicals. The binding constant with Fe(3+) suggests its role in metal ion chelation, highlighting its selective reactivity towards different radicals (Oettl et al., 2001) Oettl et al., 2001.

Chiral Separation and Analysis

Research into the chiral separation of carvedilol and its metabolites has been conducted to understand their distinct pharmacological effects. Utilizing chiral stationary phases for high-performance liquid chromatography (HPLC) allows for the successful separation of racemates, highlighting the importance of understanding each enantiomer's specific actions (Qiao et al., 2017; Samir et al., 2022) Qiao et al., 2017; Samir et al., 2022.

Cellular and Molecular Interactions

Studies on carvedilol's interactions with cellular and molecular pathways have shown its ability to inhibit reactive oxygen species (ROS) generation in cell-free systems and endothelial cells, suggesting a protective mechanism against oxidative stress (Yoshioka et al., 2000) Yoshioka et al., 2000. Moreover, carvedilol's interaction with serotonin 2A (5-HT2A) receptors, demonstrating a novel mechanism of action beyond its established beta-adrenergic blocking properties, has been investigated (Murnane et al., 2019) Murnane et al., 2019.

Synthesis and Chemical Properties

Research on the synthesis of carvedilol highlights different methods based on the presence of a nitrogen atom's protecting group, emphasizing the importance of selecting appropriate starting materials for efficient production (Dingqian, 2014) Dingqian, 2014.

Protective Effects Against Cardiotoxicity

Carvedilol has been studied for its protective effects against doxorubicin-induced free radical release and apoptosis in cardiomyocytes, showcasing its potential in mitigating cardiotoxic side effects of chemotherapy (Spallarossa et al., 2004) Spallarossa et al., 2004.

Transdermal Delivery Systems

The development of a matrix-type transdermal therapeutic system for carvedilol aims to improve bioavailability and efficacy in hypertension therapy, indicating advancements in drug delivery technologies (Ubaidulla et al., 2007) Ubaidulla et al., 2007.

Wirkmechanismus

Mode of Action

The (S)-(-)-5’-Benzyloxyphenyl Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature . By blocking these receptors, it slows down the heart rate and reduces blood pressure . The S(-) enantiomer of Carvedilol has a much higher affinity for the cardiac β1ARs and β2ARs than the R(+) enantiomer, which is essentially a pure α1AR-blocker .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It has been shown to activate β2-adrenoceptors, which are G protein-coupled receptors . This activation drives all detectable carvedilol signaling through β2ARs . Additionally, carvedilol has been found to have anti-inflammatory effects that benefit the heart .

Pharmacokinetics

Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Result of Action

The action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol results in a decrease in heart rate and blood pressure . This leads to an increase in the amount of blood and oxygen supplied to the heart . It also has beneficial effects in heart failure, left ventricular dysfunction, and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, exposure to pollutants and extremes in noise and temperature can affect cardiovascular health and potentially alter the effectiveness of the drug . Furthermore, lifestyle factors such as smoking and diet can impact the drug’s efficacy . Therefore, maintaining a healthy environment and lifestyle is crucial for the optimal effectiveness of the drug.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

In biochemical reactions, (S)-(-)-5’-Benzyloxyphenyl Carvedilol plays a significant role. It interacts with α1 and β-adrenergic receptors, causing dilation of two types of capillaries, reducing peripheral resistance, and lowering blood pressure . Some metabolites also have β receptor blocking effects .

Cellular Effects

(S)-(-)-5’-Benzyloxyphenyl Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by reducing the workload of the heart and arteries, which if continued for a long time, may lead to improper functioning of the heart and arteries .

Molecular Mechanism

The molecular mechanism of action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves its binding interactions with biomolecules and changes in gene expression. It is a nonselective beta blocker and alpha-1 blocker . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

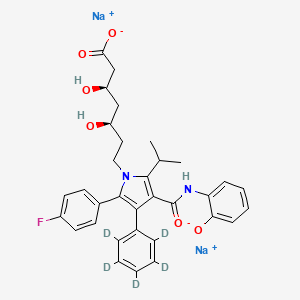

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXJWOZEWRBDU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118466 | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217822-96-2 | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

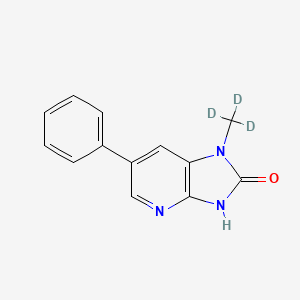

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B561947.png)

![Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate](/img/structure/B561955.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)